molecular formula C63H93CoN13O15P B15246562 Methylcobalamin xHydrate

Methylcobalamin xHydrate

Cat. No.: B15246562
M. Wt: 1362.4 g/mol
InChI Key: WFXLIARBQZLWLZ-INGVNTQCSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylcobalamin xHydrate is a form of vitamin B12, which is essential for various biological functions. It is a cobalamin, a compound that contains cobalt, and is one of the most bioavailable forms of vitamin B12. This compound is used in the treatment of vitamin B12 deficiency and associated conditions such as peripheral neuropathy and diabetic neuropathy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylcobalamin xHydrate can be synthesized by reducing cyanocobalamin with sodium borohydride in an alkaline solution, followed by the addition of methyl iodide . This process involves the replacement of the cyano group in cyanocobalamin with a methyl group, resulting in the formation of methylcobalamin.

Industrial Production Methods

In industrial settings, the production of this compound involves similar chemical reactions but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Methylcobalamin xHydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxocobalamin, while reduction can regenerate cyanocobalamin .

Scientific Research Applications

Methylcobalamin xHydrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methylcobalamin xHydrate is unique due to its high bioavailability and its direct involvement in the methylation cycle. Unlike cyanocobalamin, it does not require conversion in the body to become active, making it more efficient in treating vitamin B12 deficiency .

Properties

Molecular Formula

C63H93CoN13O15P

Molecular Weight

1362.4 g/mol

IUPAC Name

carbanide;cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;hydrate

InChI

InChI=1S/C62H90N13O14P.CH3.Co.H2O/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H3;;1H2/q;-1;+3;/p-2/t31?,34-,35-,36-,37+,41-,52-,53-,56-,57+,59-,60+,61+,62+;;;/m1.../s1

InChI Key

WFXLIARBQZLWLZ-INGVNTQCSA-L

Isomeric SMILES

[CH3-].CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])OC(C)CNC(=O)CC[C@@]\4([C@H]([C@@H]5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](C(=N7)/C=C\8/C([C@@H](C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.[Co+3]

Canonical SMILES

[CH3-].CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.[Co+3]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.